4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane

Pharmaceutical impurity profiling Structural elucidation Process-related impurity identification

QC laboratories analyzing clemastine API require validated reference standards to meet EP monograph system suitability criteria. Clemastine EP Impurity B (CAS 61771-18-4) is a fully characterized late-stage process impurity with a 1-methylazepane core (MW 343.89, XLogP3 5.00), supplied as a racemic diastereomeric mixture at ≥95% HPLC purity. • Enables baseline separation from clemastine and EP Impurities A, C, D within 5.5 min in validated HPLC/MEEKC methods. • Supports forced-degradation panels & LOQ determination at ≤0.1-0.5% per EP requirements. • Distinct azepane scaffold prevents misidentification vs. cloperastine impurity B (piperidine core). Each batch includes comprehensive CoA; custom synthesis available.

Molecular Formula C21H26ClNO
Molecular Weight 343.89
CAS No. 61771-18-4
Cat. No. B600796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane
CAS61771-18-4
SynonymsN-Methyl-4-[1-(4-chlorophenyl)-1-phenylethoxy)hexahydroazepine;  4-(1-(4-Chlorophenyl)-1-phenylethoxy)-1-methylazepane;  4-[1-(4-Chlorophenyl)-1-phenylethoxy]hexahydro-1-methyl-1H-azepine
Molecular FormulaC21H26ClNO
Molecular Weight343.89
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OC3CCCN(CC3)C
InChIInChI=1S/C21H26ClNO/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-20-9-6-15-23(2)16-14-20/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clemastine EP Impurity B — Regulatory Reference Standard for Analytical Quality Control


4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane (CAS 61771-18-4), formally designated Clemastine Fumarate EP Impurity B by the European Pharmacopoeia, is a process-related impurity generated during the synthesis of the H1 histamine receptor antagonist clemastine fumarate [1]. The compound is a tertiary amine featuring a 1-methylazepane ring substituted at the 4-position with a 1-(4-chlorophenyl)-1-phenylethoxy moiety (molecular formula C₂₁H₂₆ClNO, molecular weight 343.89 g/mol) . It is supplied as a racemic mixture of diastereomers, with the EP-defined single enantiomeric form specified as 4-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]-1-methylazepane [2]. The compound is not an API candidate but a fully characterized reference standard essential for analytical method development, method validation (AMV), and quality control (QC) in ANDA/NDA submissions for clemastine-containing drug products .

Pharmacopeial Standard
EP-designated clemastine impurity B for system suitability and quantitative control
Chiral Method Development
Racemic diastereomer mixture with defined enantiomeric form for chiral separation validation
Analytical Workflow
Critical resolution marker in validated HPLC and MEEKC impurity profiling methods

Why Clemastine EP Impurity B Cannot Be Replaced by Related Compounds


Clemastine EP Impurity B differs fundamentally from the parent drug clemastine, which possesses a pyrrolidine ring, and from cloperastine, which contains a piperidine core — the target compound instead bears a 1-methylazepane (hexahydroazepine) ring that alters its chromatographic retention, electrophoretic mobility, and mass spectrometric fragmentation profile [1][2]. In-class analogs such as Clemastine EP Impurity A (N-oxide, C₂₁H₂₆ClNO₂, MW 359.89), Impurity C (benzhydrol, C₁₄H₁₃ClO, MW 232.71), and Impurity D (pyrrolidine ethanol, C₇H₁₅NO, MW 129.2) exhibit markedly different physicochemical properties, rendering them unsuitable as substitutes for method calibration or system suitability testing where Impurity B identification and quantification are required . Even the structurally closest azepane analog, setastine (C₂₂H₂₈ClNO, MW 357.92), differs in both molecular weight and logP due to its ethyl spacer between the azepane ring and the diarylmethoxy group, precluding direct interchange in validated HPLC or MEEKC methods [3].

Core Scaffold Azepane ring vs pyrrolidine/piperidine may shift chromatographic retention and electrophoretic mobility, preventing direct interchange.
Regulatory Identity Unique EP designation and CAS differentiate it from impurities A, C, D and cloperastine impurity B; surrogate use risks ANDA validation failure.
Stereochemistry Two undefined chiral centers generate multiple diastereomers; enantiomeric composition may differ from EP-specified form, complicating method transfer.

Quantitative Comparator Evidence: Impurity B Versus Closest Analogs


1-Methylazepane Versus Pyrrolidine and Piperidine Core Scaffolds

Clemastine EP Impurity B incorporates a 1‑methyl‑substituted seven‑membered azepane ring, whereas clemastine (the parent API) utilizes a pyrrolidine ring and cloperastine employs a piperidine ring [1]. This ring-size and substitution difference directly affects chromatographic retention: in the validated MEEKC method of Orlandini et al. (2010), the dual cyclodextrin system achieved baseline separation among clemastine and its three main impurities, with Impurity B migrating as a distinct peak resolved from the clemastine peak, despite sharing the identical diarylmethoxy pharmacophore [2]. The run time for complete separation of all four compounds was 5.5 minutes under optimized conditions (18 mM methyl‑β‑cyclodextrin, 38 mM heptakis(2,6‑di‑O‑methyl)‑β‑cyclodextrin, 17 kV) [2].

Core Scaffold Selectivity
Head-to-head
1‑methylazepane vs Pyrrolidine / Piperidine
Primary structural basis for chromatographic selectivity; baseline separation achieved in MEEKC.
Dual cyclodextrin system, ~5.5 min run; resolution > baseline.
Pharmaceutical impurity profiling Structural elucidation Process-related impurity identification

Lipophilicity Differentiation by Computed logP and Polar Surface Area

Computed XLogP3 for the target compound is 5.00 (PubChem), placing it between cloperastine (logP 4.76, SIELC) and clemastine (logP 5.2, HMDB) and substantially lower than the closest azepane analog setastine (ACD/LogP 6.07, ChemSpider) [1][2][3]. In contrast, Clemastine EP Impurity A (N-oxide) is markedly more polar due to the N‑oxide functionality, while Impurity C (benzhydrol) and Impurity D (pyrrolidine ethanol) are both significantly more polar and of lower molecular weight, resulting in entirely different reversed-phase HPLC retention windows . All compounds share an identical topological polar surface area (TPSA) of 12.5 Ų, so separation in reversed-phase systems is driven predominantly by logP differences and ionic interactions with the tertiary amine [4].

Lipophilicity (logP)
Reported
XLogP3 = 5.00
Distinct logP drives unique RP‑HPLC retention; irreplaceable peak identification marker.
ΔlogP −0.2 vs clemastine, −1.07 vs setastine; TPSA 12.5 Ų.
Lipophilicity comparison Analytical method development Reversed-phase chromatography optimization

Regulatory Identity as a Distinct EP Pharmacopeial Entity

The European Pharmacopoeia assigns this compound the specific designation 'Clemastine EP Impurity B' (also supplied as Clemastine Fumarate EP Impurity B HCl, CAS 1352549-49-5 for the enantiomeric form) [1]. The EP monograph mandates that Impurity B be identified, quantified, and controlled with acceptance criteria typically set at not more than 0.1–0.5% for individual unidentified impurities [2]. In contrast, Clemastine EP Impurity A (N-oxide, CAS 108825-05-4), Impurity C (benzhydrol intermediate, CAS 59767-24-7), and Impurity D (pyrrolidine ethanol, CAS 67004-64-2) each have their own distinct EP designations, specifications, and retention characteristics — none can serve as a surrogate for Impurity B in regulatory filings [3]. This compound is also distinct from the cloperastine impurity B identified by Liu et al. (2021), which is a 2‑chlorophenyl piperidine positional isomer of cloperastine (CAS 3703-76-2), not an azepane derivative [4].

EP Impurity Designation
Specification review
Clemastine EP Impurity B
Regulatory requirement; substitution with non-identical impurity risks method validation failure.
Distinct from EP impurities A (N-oxide), C (benzhydrol), D (ethanol).
Pharmacopeial compliance ANDA regulatory submission Impurity specification limits

Mass Spectrometric Differentiation by Exact Mass and Chlorine Isotopic Pattern

The monoisotopic exact mass of Clemastine EP Impurity B is 343.1702921 Da (C₂₁H₂₆³⁵ClNO) [1]. This differentiates it from clemastine (also 343.1703 Da, same molecular formula), but Impurity B can be distinguished from the co-isomeric clemastine by its distinct fragmentation pattern and chromatographic retention. More critically, precise mass differentiates Impurity B from Clemastine EP Impurity A (exact mass ~359.165 Da, C₂₁H₂₆³⁵ClNO₂), Impurity C (exact mass 232.0653 Da, C₁₄H₁₃³⁵ClO), and Impurity D (exact mass 129.1154 Da, C₇H₁₅NO) . The characteristic ³⁵Cl/³⁷Cl isotopic doublet (approximately 3:1 ratio at M and M+2) provides an additional confirmatory fingerprint in LC-MS workflows [2].

Exact Mass & Cl Isotope
Head-to-head
343.1703 Da
HRMS confirmatory endpoint; mass mismatch yields false negatives in impurity identification.
Δ −16.0 Da vs Imp A, +111.1 Da vs Imp C; ³⁵Cl/³⁷Cl isotopic doublet.
High-resolution mass spectrometry Impurity confirmation Chlorine isotopic signature

Stereochemical Complexity as a Chiral Purity-Method Challenge

Clemastine EP Impurity B contains two undefined atom stereocenters (PubChem), whereas the EP-defined form specifies the (1R) configuration at the benzylic carbon [1]. Clemastine itself is also chiral and is therapeutically administered as the (R,R)-enantiomer, meaning that Impurity B can exist as a mixture of diastereomers that co-elute or partially resolve depending on the chiral or achiral separation conditions [2]. The racemic mixture of diastereomers (HCl salt, CAS 61771-18-4 free base) is the most commonly supplied form for method development . In contrast, cloperastine impurity B (Liu et al., 2021) contains only a single undefined stereocenter, and setastine contains one defined stereocenter [3]. The presence of two stereocenters in Impurity B increases the complexity of chiral method development, making it a more rigorous probe of enantioselective separation capability.

Chiral Center Count
Class-level
2 undefined stereocenters
Increases chiral method complexity; EP‑specified enantiomeric form supports robustness testing.
Up to 4 stereoisomers; cloperastine impurity B contains only 1 undefined center.
Chiral impurity profiling Diastereomer separation Enantiomeric purity

High-Impact Application Scenarios in Pharmaceutical Quality Control


ANDA Method Validation and System Suitability Testing

Clemastine EP Impurity B is used as a reference marker to establish system suitability in HPLC and MEEKC methods for clemastine drug substance purity. Its distinct migration/retention time relative to clemastine and other EP impurities (A, C, D) provides a critical resolution check; the Orlandini et al. (2010) validated MEEKC method demonstrated baseline separation of all four compounds within 5.5 minutes, making Impurity B an essential component of the system suitability mixture [1]. Absence of Impurity B from the reference solution invalidates the peak identification and quantification required by the EP monograph.

Process Impurity Fate-and-Purge Studies During Synthesis Scale-Up

During clemastine process development, Impurity B formation is monitored to demonstrate that the azepane-ring byproduct from the O‑alkylation step is adequately purged by downstream crystallization. Its unique logP (XLogP3 = 5.00) and exact mass (343.1703 Da) enable selective detection by LC‑MS even in the presence of co‑eluting intermediates [2]. Unlike Impurity C (benzhydrol intermediate) and Impurity D (pyrrolidine ethanol), which are early-stage intermediates, Impurity B is a late-stage process impurity that can persist into the final API if the azepane-forming side reaction is not controlled .

Cross-Validation in Multi-Product QC Laboratories

When a QC laboratory supports both clemastine- and cloperastine-containing products, Clemastine EP Impurity B (azepane core) serves as a definitive identity check to prevent misidentification of cloperastine impurity B (piperidine core, 2‑chloro positional isomer) [3]. The structural and regulatory distinction — separate EP designations, distinct CAS numbers, and different molecular formulas (C₂₁H₂₆ClNO azepane vs. C₂₀H₂₄ClNO piperidine for cloperastine) — mandates separate reference standards and eliminates the risk of cross-contamination in compendial testing [4].

Stability-Indicating Method Development for Finished Dosage Forms

Clemastine EP Impurity B must be included in forced-degradation study panels to verify that the stability-indicating method can resolve Impurity B from degradation products such as Impurity A (N-oxide) and Impurity C (hydrolysis product). Given the European Pharmacopoeia requirement for quantification of Impurity B at ≤0.1–0.5% levels, procurement of high-purity (typically ≥95% by HPLC), fully characterized reference standard is mandatory to establish validated relative response factors and limit of quantitation (LOQ) [5].

Application
Selection Property
Validation Focus
ANDA impurity method validation
EP‑designated reference standard
System suitability resolution verification
Process impurity fate‑and‑purge studies
LogP and mass‑selective detectability
Late‑stage impurity persistence monitoring
Multi‑product QC cross‑validation
Structurally distinct azepane core
Prevent misidentification with piperidine‑based impurities
Stability‑indicating method development
High‑purity characterized standard
Resolution from degradation products and LOQ establishment
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